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Compound of Interest

Compound Name: DS18561882

Cat. No.: B607206

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel antifolate DS18561882 and traditional
antifolate agents, with a focus on their mechanisms of action, resistance pathways, and
potential for cross-resistance. The information is intended to support researchers and drug
development professionals in the field of oncology.

Introduction

Antifolates are a class of chemotherapeutic agents that interfere with the metabolism of folic
acid, a vitamin essential for DNA synthesis and cell division. While classical antifolates like
methotrexate have been a cornerstone of cancer therapy for decades, their efficacy can be
limited by the development of drug resistance. DS18561882 is a novel, potent, and selective
inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in
the folate pathway, representing a new approach to targeting folate metabolism in cancer.
Understanding the potential for cross-resistance between DS18561882 and other antifolates is
crucial for its clinical development and positioning in cancer treatment.

In Vitro Efficacy: A Comparative Summary

The following tables summarize the 50% growth inhibition (G150) values for DS18561882 and
other commonly used antifolates across various cancer cell lines. It is important to note that
these data are compiled from different studies and experimental conditions may vary.
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Table 1: In Vitro Activity of DS18561882

Cell Line Cancer Type GI50 (nM)

MDA-MB-231 Breast Cancer 140[1]

HL-60 Acute Myeloid Leukemia EC50 ~100-1000[2]

SW620 Colorectal Cancer Less sensitive than HL-60[2]

Table 2: In Vitro Activity of Methotrexate

Cell Line Cancer Type GI50 (uM)
A549 Non-Small Cell Lung ~0.02 - 0.08
HCT-116 Colon ~0.01
HL-60 Acute Myeloid Leukemia ~0.03
K-562 Chronic Myeloid Leukemia ~0.02
MCF7 Breast ~0.02
OVCAR-3 Ovarian ~0.03
PC-3 Prostate ~0.04
SF-295 CNS ~0.02
SNB-19 CNS ~0.03
Uo-31 Renal ~0.02

Data for methotrexate is sourced from the NCI-60 database and represents the mean of
multiple experiments.

Table 3: In Vitro Activity of Pemetrexed
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Cell Line Cancer Type GI50 (uM)
NCI-H358 Non-Small Cell Lung IC50 ~0.1-1
HL-60 Acute Myeloid Leukemia IC50 ~0.01-0.1
Table 4: In Vitro Activity of Raltitrexed
Cell Line Cancer Type IC50 (nM)
L1210 Murine Leukemia 9[3]
HepG2 Liver Cancer 78.9[4]
HT29 Colorectal Cancer ~100-1000
Sw48 Colorectal Cancer ~100-1000
SW480 Colorectal Cancer >1000
SW620 Colorectal Cancer >1000
Caco-2 Colorectal Cancer >1000

Mechanisms of Action and Resistance

The potential for cross-resistance between DS18561882 and other antifolates is largely
determined by their distinct mechanisms of action and the cellular pathways that lead to
resistance.

DS18561882: A Selective MTHFD2 Inhibitor

DS18561882 selectively targets MTHFD2, a mitochondrial enzyme that is highly expressed in
cancer cells but has low to undetectable expression in most normal adult tissues[5]. MTHFD2
plays a crucial role in one-carbon metabolism, specifically in the conversion of methylene-
tetrahydrofolate to 10-formyl-tetrahydrofolate, a key precursor for purine synthesis. By inhibiting
MTHFD2, DS18561882 depletes the intracellular pool of purines, leading to cell cycle arrest
and inhibition of tumor growth.

Potential Mechanisms of Resistance to DS18561882:
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o Upregulation of Cytosolic One-Carbon Metabolism: Cancer cells may develop resistance by
upregulating the cytosolic one-carbon pathway, thereby bypassing the mitochondrial block.
Specifically, increased expression or activity of serine hydroxymethyltransferase 1 (SHMT1)
could provide an alternative source of one-carbon units for purine synthesis[6].

» Increased Formate Influx: Cells might adapt by increasing the uptake of exogenous formate,
which can then be utilized in the cytosol for purine synthesis.

e Alterations in MTHFD2: While not yet reported, mutations in the MTHFD2 gene that reduce
the binding affinity of DS18561882 could theoretically confer resistance.

Traditional Antifolates: Targeting Dihydrofolate
Reductase (DHFR)

Classical antifolates, such as methotrexate, and multi-targeted antifolates like pemetrexed,
primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). DHFR is a
critical enzyme in the folate cycle responsible for regenerating tetrahydrofolate (THF) from
dihydrofolate (DHF). Inhibition of DHFR leads to a depletion of THF cofactors, which are
essential for the synthesis of both purines and thymidylate.

Established Mechanisms of Resistance to Traditional Antifolates:

o Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the
primary transporter for methotrexate and other classical antifolates, is a common mechanism
of resistance.

» Decreased Polyglutamylation: Classical antifolates are polyglutamylated within the cell by
the enzyme folylpolyglutamate synthetase (FPGS). This modification traps the drug inside
the cell and increases its inhibitory activity. Decreased FPGS activity or increased activity of
gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to
resistance.

o DHFR Overexpression or Mutation: Amplification of the DHFR gene, leading to increased
levels of the target enzyme, or mutations in DHFR that reduce its affinity for the inhibitor, are
well-established resistance mechanisms.
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 Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as
ABCG2 (BCRP), can actively pump antifolates out of the cell.

Inferred Cross-Resistance Profile

Based on their distinct mechanisms of action, the potential for cross-resistance between
DS18561882 and traditional antifolates appears to be low.

o DS18561882 is unlikely to be affected by the most common mechanisms of resistance to
traditional antifolates. Since DS18561882 does not rely on RFC for cellular uptake and is not
a substrate for polyglutamylation, resistance mechanisms involving these pathways would
not confer resistance to DS18561882. Furthermore, as DS18561882 does not directly target
DHFR, overexpression or mutations in DHFR would not impact its efficacy.

» Resistance to DS18561882 is unlikely to confer resistance to traditional antifolates. The
primary proposed mechanism of resistance to DS18561882, the upregulation of the cytosolic
one-carbon pathway via SHMT1, would not directly impact the activity of DHFR inhibitors.

One study has suggested that downregulation of MTHFD2 may sensitize renal cell carcinoma
cells to methotrexate[7]. This finding, if broadly applicable, would suggest a synergistic rather
than a cross-resistant relationship.

Experimental Protocols

The following are generalized protocols for in vitro cytotoxicity assays commonly used to
determine the GI50 values of anticancer agents.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the
measurement of cellular protein content.

o Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them
to adhere overnight.

o Drug Treatment: Treat cells with a serial dilution of the test compound for a specified period
(e.g., 48-72 hours).
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o Cell Fixation: Gently fix the cells by adding cold 10-50% (w/v) trichloroacetic acid (TCA) and
incubate at 4°C for 1 hour.

» Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB
solution in 1% acetic acid for 30 minutes at room temperature.

e Washing: Remove the unbound dye by washing with 1% acetic acid.

e Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base
solution.

o Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate
reader.

» Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control
cells and determine the GI50 value.

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an
indicator of cell viability.

o Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

e Drug Treatment: Expose the cells to various concentrations of the drug for the desired time
period (e.g., 24-72 hours).

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with
active mitochondria will reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve
the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the resulting colored solution at a
wavelength of 570 nm.
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o Data Analysis: Determine the percentage of cell viability by comparing the absorbance of
treated cells to that of untreated control cells and calculate the GI50 value.

Visualizing the Pathways and Workflows
Signaling Pathways

The following diagrams illustrate the distinct cellular pathways targeted by DS18561882 and
traditional antifolates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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